N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including an ethoxy group, a fluorophenyl group, an amino group, a triazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy group could be introduced via a Williamson ether synthesis, the fluorophenyl group could be added via a nucleophilic aromatic substitution reaction, and the triazole ring could be formed via a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the triazole ring, a heterocyclic ring containing two nitrogen atoms and three carbon atoms, is a notable feature of this compound .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the amino group could participate in acid-base reactions, the ethoxy group could undergo nucleophilic substitution reactions, and the triazole ring could participate in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the fluorophenyl group could increase its stability .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing 1,2,4-triazole and other heterocyclic moieties. These compounds were investigated for their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against tested microorganisms, with specific compounds demonstrating notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Another research by Bektaş et al. (2007) focused on the synthesis and evaluation of the antimicrobial activities of new 1,2,4-triazole derivatives. This study synthesized various derivatives and tested them against several microorganisms, finding that some compounds exhibited good or moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor Activity of 1H-Indazole-1-Carboxamide Derivatives
Research by Hao et al. (2017) on 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structural motif, showed that it inhibited the proliferation of some cancer cell lines, suggesting potential antitumor applications (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Synthesis and Biological Evaluation of 2-Phenylthiazole-4-Carboxamide Derivatives
A study by Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives and evaluated them against three human cancer cell lines. The study found that certain derivatives had significant cytotoxic activities, highlighting the potential of such compounds in cancer research (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Anti-Influenza Virus Activity of Benzamide-Based 5-Aminopyrazoles
Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and tested them for anti-influenza A virus activity. Several compounds showed significant antiviral activities, indicating their potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-14-9-4-3-8-13(14)20-17(24)15-16(22-23-21-15)19-12-7-5-6-11(18)10-12/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLKVLKFAMNYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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